(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE
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Overview
Description
(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE is a complex organic compound that features a combination of benzodioxole, thiazole, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 1,3-benzodioxole and 1,3-thiazole derivatives. These intermediates are then subjected to a series of reactions including alkylation, cyclization, and condensation to form the final product. Common reagents used in these reactions include alkyl halides, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-2-PROPANOL
- 2-(1,3-BENZODIOXOL-5-YL)-5-[(3-FLUORO-4-METHOXYBENZYL)SULFANYL]-1,3,4-OXADIAZOLE
- 4-(1,3-BENZODIOXOL-5-YLOXY)-2-[4-(1H-IMIDAZOL-1-YL)PHENOXY]PYRIMIDINE
Uniqueness
What sets (4-{[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL}PIPERAZINO)(2-FURYL)METHANONE apart from similar compounds is its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-[[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(17-2-1-9-25-17)23-7-5-22(6-8-23)11-15-12-28-19(21-15)14-3-4-16-18(10-14)27-13-26-16/h1-4,9-10,12H,5-8,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQASDPZYXQJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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